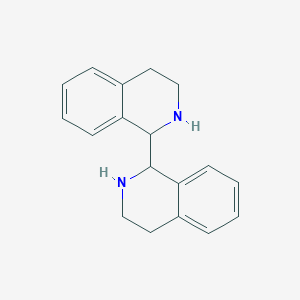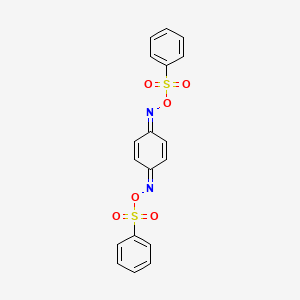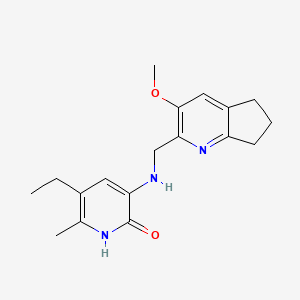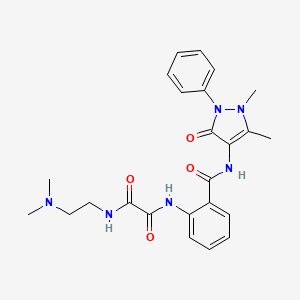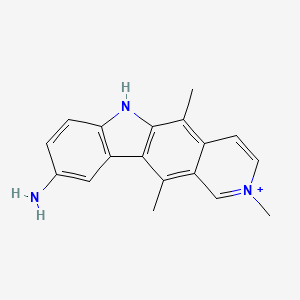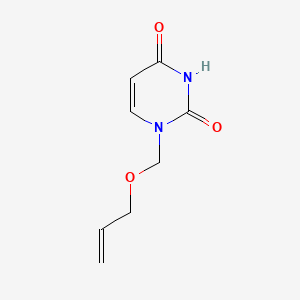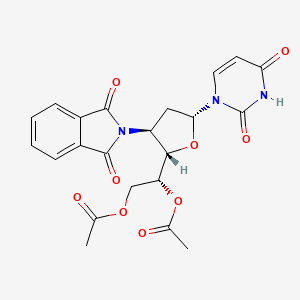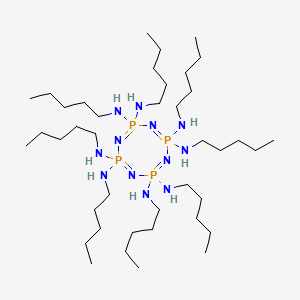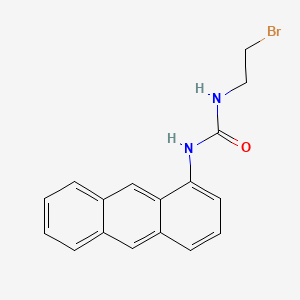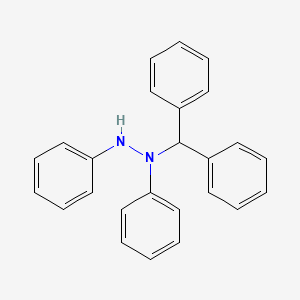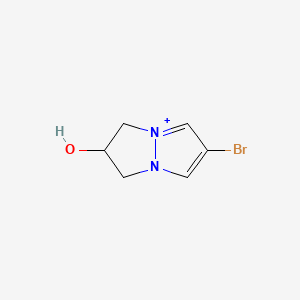
Adenosine 5'-(tetrahydrogen triphosphate), 3'-amino-2',3'-dideoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- is a modified nucleoside triphosphate. It is structurally similar to adenosine triphosphate but lacks the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar, which are replaced by hydrogen atoms. This modification results in the compound’s inability to form phosphodiester bonds, making it useful in various biochemical applications, particularly in the study of DNA and RNA synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- typically involves the following steps:
Starting Material: The synthesis begins with adenosine, which undergoes selective protection of the hydroxyl groups.
Deoxygenation: The protected adenosine is then subjected to deoxygenation at the 2’ and 3’ positions to replace the hydroxyl groups with hydrogen atoms.
Phosphorylation: The deoxygenated adenosine is phosphorylated at the 5’ position using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 3’ position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the triphosphate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of the compound.
Scientific Research Applications
Adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- has several scientific research applications:
DNA and RNA Synthesis: It is used as a chain terminator in DNA sequencing and synthesis, preventing the addition of further nucleotides.
Enzyme Mechanistic Studies: The compound is used to study the mechanisms of polymerases and other enzymes involved in nucleic acid metabolism.
Antiviral Research: Due to its ability to terminate nucleic acid chains, it is used in the development of antiviral drugs.
Mechanism of Action
The mechanism of action of adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- involves its incorporation into growing nucleic acid chains by polymerases. Once incorporated, the absence of the 3’ hydroxyl group prevents the formation of phosphodiester bonds, effectively terminating the chain. This property makes it a valuable tool in DNA sequencing and antiviral research.
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-: Similar in structure but lacks the amino group at the 3’ position.
Adenosine 5’-triphosphate: The natural form with hydroxyl groups at the 2’ and 3’ positions.
2’,3’-Dideoxyadenosine 5’-triphosphate: Another chain terminator used in similar applications.
Uniqueness
Adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- is unique due to the presence of the amino group at the 3’ position, which can participate in additional chemical reactions, providing more versatility in biochemical applications.
Properties
CAS No. |
90053-18-2 |
|---|---|
Molecular Formula |
C10H17N6O11P3 |
Molecular Weight |
490.20 g/mol |
IUPAC Name |
[[(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N6O11P3/c11-5-1-7(16-4-15-8-9(12)13-3-14-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7H,1-2,11H2,(H,20,21)(H,22,23)(H2,12,13,14)(H2,17,18,19)/t5-,6+,7+/m0/s1 |
InChI Key |
RTDWSTYJRAZSBP-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


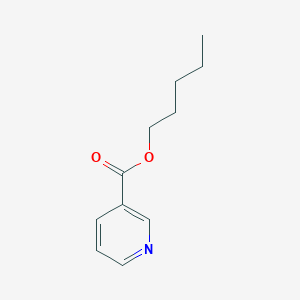
![N,N-diethyl-5-methyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12795998.png)
